molecular formula C6H4BrNOS B1267025 1-Bromo-4-(sulfinylamino)benzene CAS No. 26516-62-1

1-Bromo-4-(sulfinylamino)benzene

Cat. No.: B1267025
CAS No.: 26516-62-1
M. Wt: 218.07 g/mol
InChI Key: FWUHQYMZUJVSQS-UHFFFAOYSA-N
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Description

1-Bromo-4-(sulfinylamino)benzene is a brominated aromatic compound featuring a sulfinylamino (-S(O)NH₂) substituent at the para position. This functional group combines sulfinyl (S=O) and amino (-NH₂) moieties, imparting unique electronic and steric properties.

Properties

IUPAC Name

1-bromo-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUHQYMZUJVSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=S=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181098
Record name Benzamine, 4-bromo-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26516-62-1
Record name Benzamine, 4-bromo-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamine, 4-bromo-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-4-(sulfinylamino)benzene can be achieved through various synthetic routes. One common method involves the bromination of 4-aminobenzenesulfinic acid using bromine in the presence of a suitable catalyst . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as acetic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-4-(sulfinylamino)benzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(sulfinylamino)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and the sulfinylamino group can interact with various molecular targets, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit the activity of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The sulfinylamino group distinguishes 1-bromo-4-(sulfinylamino)benzene from related brominated benzene derivatives. Key analogs include:

Compound Substituent Key Features
1-Bromo-4-(methylsulfonyl)benzene -SO₂CH₃ Electron-withdrawing sulfonyl group; used in cross-coupling reactions.
1-Bromo-4-(tert-butylsulfanyl)benzene -S-C(CH₃)₃ Bulky sulfanyl group; influences steric hindrance in synthesis.
1-Bromo-4-(difluoromethylsulfonyl)benzene -SO₂CF₂H Fluorinated sulfonyl group; enhances thermal stability and lipophilicity.
4-Bromo-1,2-diaminobenzene -NH₂ (ortho and para) Diamino substitution; potential for chelation or polymerization.

Key Differences :

  • Electronic Effects: Sulfinylamino (-S(O)NH₂) is less electron-withdrawing than sulfonyl (-SO₂R) but more so than sulfanyl (-SR). This intermediate electronic profile may balance reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Steric Effects : The planar sulfinyl group imposes less steric hindrance compared to bulky substituents like tert-butylsulfanyl .
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Bromobenzenes with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit enhanced reactivity in palladium-catalyzed couplings due to increased electrophilicity at the bromine site . For example, 1-bromo-4-(3-thienyl)benzene was synthesized via Suzuki coupling in 73% yield .
Functional Group Transformations
  • Halogenation: Iodination of bromobenzenes using N-iodosuccinimide (NIS) achieves high yields (e.g., 98% for compound 7 in ), suggesting similar feasibility for sulfinylamino derivatives .
  • Hydrochlorination : highlights decarbonylative transfer hydrochlorination of alkenes/alkynes, a method adaptable to bromobenzene derivatives with unsaturated side chains.

Physical and Chemical Properties

Property 1-Bromo-4-(sulfinylamino)benzene (Inferred) 1-Bromo-4-(methylsulfonyl)benzene 1-Bromo-4-(tert-butylsulfanyl)benzene
Melting Point Not reported Not reported Not reported (purity: 97%)
Reactivity Moderate electrophilicity High electrophilicity Low electrophilicity (steric shielding)
Applications Medicinal chemistry intermediates Cross-coupling precursors Sterically hindered synthons

Notes:

  • Sulfinylamino derivatives may exhibit intermediate solubility in polar solvents due to the -NH₂ group, unlike purely sulfonyl-substituted analogs .

Biological Activity

1-Bromo-4-(sulfinylamino)benzene, with the chemical formula C7H8BrNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

  • Molecular Formula : C7H8BrNOS
  • CAS Number : 26516-62-1
  • Molecular Weight : 218.11 g/mol

1-Bromo-4-(sulfinylamino)benzene exhibits biological activity primarily through its interactions with various biomolecules. The sulfinylamino group is believed to play a crucial role in mediating these interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that 1-Bromo-4-(sulfinylamino)benzene possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, making it a potential lead compound for anticancer drug development.

Anti-inflammatory Effects

Preliminary research suggests that 1-Bromo-4-(sulfinylamino)benzene may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AntimicrobialBacterial strainsInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
Anti-inflammatoryIn vitro modelsModulation of inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study conducted on several pathogenic bacteria demonstrated that 1-Bromo-4-(sulfinylamino)benzene inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests significant potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment using human breast cancer cell lines, treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to controls. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer therapeutic.

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